Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a p-tolyl group attached to a pyran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
Supra-Molecular Assembly Analysis
The compound has been studied for its theoretical characterization in substituted pyran derivatives. Notably, it forms intriguing supra-molecular assemblies in the solid state. These assemblies, analyzed using QTAIM computational tool, involve classical H-bonds, π–stacking, and unconventional π–hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).
Reactivity with Nucleophilic Reagents
The reactivity of this compound with various nucleophilic reagents has been explored, leading to the synthesis of diverse derivatives like diazanaphthalene and pyrano-pyrazole. This highlights its potential in creating a variety of chemical structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
Ultrasound-Assisted Synthesis
A study focused on the ultrasound-assisted synthesis of this compound in aqueous media, emphasizing the importance of one-pot multi-component reactions. This method is significant for its use of simple chemicals, economic friendliness, and good yield, indicating a sustainable approach to chemical synthesis (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Synthesis and Structural Analysis
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, their structural confirmation using modern spectroscopic methods, and the role of different catalysts have been a subject of research. This study contributes to the understanding of chemical synthesis and the influence of catalysts in it (Hai, Thanh, Thi Le, Thuy, & Tung, 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-7-5-10(2)6-8-12/h5-8,15H,4,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFSVZVLKRRIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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